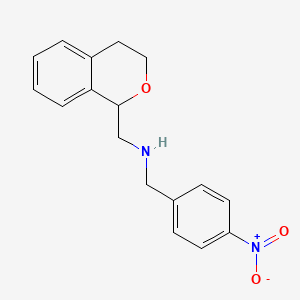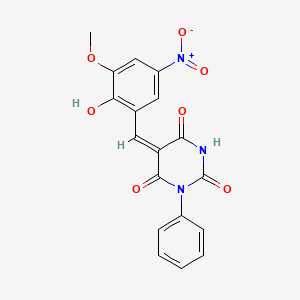![molecular formula C23H25N5O4 B11621328 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo un anillo de furano, un grupo imina y una estructura triazatricíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común podría incluir:
Formación del derivado de furano: Comenzando con un precursor de furan-2-il-metil, se introducen varios grupos funcionales a través de reacciones como la alquilación o la acilación.
Construcción de la estructura triazatricíclica: Este paso implica reacciones de ciclización, a menudo utilizando reactivos como azidas y alquinos bajo condiciones específicas (por ejemplo, cicloadición de azida-alquino catalizada por cobre).
Introducción del grupo etoxipropil: Esto se puede lograr mediante reacciones de sustitución nucleófila donde un haluro de etoxipropil reacciona con un sitio nucleófilo en el compuesto intermedio.
Ensamblaje final: El compuesto final se ensambla mediante reacciones de condensación, que a menudo implican la formación de imina y la posterior estabilización.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir:
Optimización del catalizador: Utilizando catalizadores específicos para mejorar las velocidades de reacción y la selectividad.
Condiciones de reacción: Controlar la temperatura, la presión y las condiciones del solvente para garantizar reacciones eficientes.
Técnicas de purificación: Emplear métodos como la cristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida: puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El anillo de furano y otros grupos funcionales se pueden oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos para reducir los grupos imina o carbonilo.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en varias posiciones de la molécula, especialmente en el anillo de furano y el grupo etoxipropil.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄), gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Haluros de alquilo, cloruros de acilo, nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida: tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de arquitecturas moleculares complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El anillo de furano y el grupo imina probablemente participan en estas interacciones, contribuyendo a la actividad biológica del compuesto.
Comparación Con Compuestos Similares
7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida: se puede comparar con compuestos similares como:
Derivados de furano: Compuestos como la furan-2-carboxamida, que comparten el anillo de furano pero difieren en otros grupos funcionales.
Compuestos triazatricíclicos: Moléculas con estructuras triazatricíclicas similares pero diferentes sustituyentes, como los derivados de 1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3,8,11-trieno.
Iminas y amidas: Compuestos con grupos imina o amida, que pueden exhibir una reactividad similar pero difieren en la estructura y las propiedades generales.
La singularidad de 7-(3-etoxipropil)-N-[(furan-2-il)metil]-6-imino-11-metil-2-oxo-1,7,9-triazatriciclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaeno-5-carboxamida radica en su combinación de estos grupos funcionales, proporcionando un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C23H25N5O4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-3-31-11-6-10-27-19(24)17(22(29)25-14-16-8-5-12-32-16)13-18-21(27)26-20-15(2)7-4-9-28(20)23(18)30/h4-5,7-9,12-13,24H,3,6,10-11,14H2,1-2H3,(H,25,29) |
Clave InChI |
DVMUKFBSGAWNDT-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11621252.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621254.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)

![2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11621269.png)
![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)
![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)
![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)
![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
